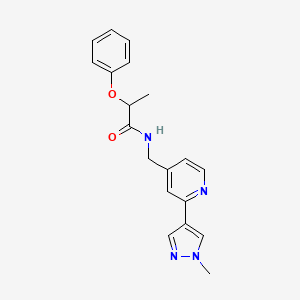

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-phenoxypropanamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-2-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-14(25-17-6-4-3-5-7-17)19(24)21-11-15-8-9-20-18(10-15)16-12-22-23(2)13-16/h3-10,12-14H,11H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZMBDOGAUYONLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC(=NC=C1)C2=CN(N=C2)C)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-phenoxypropanamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a β-diketone under acidic or basic conditions.

Formation of the pyridine ring: This can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt.

Coupling of the pyrazole and pyridine rings: This step involves the formation of a carbon-carbon bond between the two rings, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

Introduction of the phenoxypropanamide moiety: This can be achieved by reacting the intermediate compound with phenoxypropanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-phenoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural analogs can be grouped into three categories based on the provided evidence: (1) pyridine/pyrazole hybrids, (2) indolinone derivatives, and (3) fluorinated aromatic systems. A comparative analysis is provided below:

Table 1: Structural and Functional Comparison

Key Findings:

The chromenone-pyrazolo-pyrimidine hybrid in shows a high molecular weight (589.1 g/mol), which may limit bioavailability but enhance target affinity .

Physicochemical Properties: The trifluoromethyl-substituted pyrazole-aniline analog () has a lower molecular weight (255.24 g/mol) and higher lipophilicity, suggesting improved membrane permeability compared to the target compound . Phenoxypropanamide groups in the target compound likely enhance solubility compared to sulfonamide or trifluoromethyl substituents .

Synthetic Feasibility: The target compound’s synthesis may involve Suzuki-Miyaura coupling (as in ) for pyridine-pyrazole assembly, followed by amide bond formation. This contrasts with indolinone derivatives, which require condensation reactions .

Biologische Aktivität

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-phenoxypropanamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity. The key components include:

- Pyrazole and Pyridine Rings : These heterocycles are known for their roles in various biological activities, including anti-cancer properties.

- Phenoxypropanamide Moiety : This part of the molecule is often associated with various pharmacological effects.

Molecular Formula

The molecular formula is , with a molecular weight of approximately 298.34 g/mol.

The biological activity of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-phenoxypropanamide primarily involves:

- Inhibition of Key Enzymes : The compound has demonstrated the ability to inhibit enzymes such as NAMPT (Nicotinamide adenine dinucleotide biosynthesis), which is crucial for cellular metabolism and survival.

- Modulation of Cellular Signaling Pathways : It influences pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapy.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

- Anti-cancer Activity : Studies have shown that derivatives of pyrazole and pyridine exhibit significant anti-tumor effects, particularly through the modulation of metabolic pathways critical in cancer cell survival .

- Neuroprotective Effects : Some studies suggest that compounds with similar structures may have neuroprotective properties, potentially useful in neurodegenerative diseases .

Case Study 1: NAMPT Inhibition

A study highlighted the discovery of compounds similar to N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-phenoxypropanamide that activate NAMPT, leading to increased NAD+ levels in cells. This activation was linked to improved cellular health and proliferation under stress conditions .

Case Study 2: Anti-Cancer Efficacy

In preclinical trials, derivatives were evaluated for their anti-cancer efficacy against various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner, showcasing their potential as therapeutic agents in oncology .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 298.34 g/mol |

| Biological Targets | NAMPT, cancer cell pathways |

| Primary Activities | Anti-cancer, neuroprotective |

| Research Findings | Significant inhibition of tumor growth |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-phenoxypropanamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Coupling reactions : Amide bond formation between the pyridine-methylamine intermediate and 2-phenoxypropanoyl chloride under reflux in anhydrous dichloromethane with triethylamine as a base .

- Heterocyclic assembly : Microwave-assisted Suzuki-Miyaura coupling to introduce the pyrazole moiety, using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ in a DMF/H₂O solvent system at 120°C .

- Critical parameters : Temperature control (<5°C during amidation to prevent side reactions), solvent polarity (DMF for solubility of intermediates), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can spectroscopic and chromatographic techniques validate the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm regiochemistry of the pyrazole-pyridine linkage (e.g., characteristic shifts at δ 8.5–9.0 ppm for pyridin-4-yl protons) .

- HRMS : Verify molecular ion ([M+H]⁺) with <2 ppm mass accuracy .

- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

- TLC monitoring : Track reaction progress using silica plates and UV visualization .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., disorder, twinning) be resolved during structural refinement of this compound?

- Methodological Answer :

- Software tools : Use SHELXL for refining disordered regions by applying restraints (e.g., SIMU, DELU) to stabilize atomic displacement parameters .

- Twinning analysis : Employ the Hooft y parameter in SHELXL to detect and model twinning, particularly for pseudo-merohedral cases .

- Validation : Cross-check with PLATON’s ADDSYM to avoid over-interpretation of symmetry .

Q. What experimental strategies address contradictions in biological activity data across assay platforms (e.g., cell-based vs. enzymatic assays)?

- Methodological Answer :

- Dose-response validation : Repeat assays with standardized compound concentrations (e.g., 1 nM–100 µM) in triplicate .

- Off-target profiling : Use kinase selectivity panels to rule out non-specific binding .

- Physicochemical adjustments : Modify logP via substituent variation (e.g., replacing phenoxy with fluorophenoxy) to improve membrane permeability .

Q. How can structure-activity relationship (SAR) studies systematically optimize the pyrazole-pyridine core for enhanced target engagement?

- Methodological Answer :

- Substituent variation : Synthesize analogs with:

- Pyrazole modifications : 3,5-dimethyl vs. 1-methyl groups to alter steric bulk .

- Phenoxy replacements : Trifluoromethyl or nitro groups to modulate electron density .

- Activity correlation : Tabulate IC₅₀ values against target enzymes (e.g., kinases) to identify pharmacophore requirements (example table):

| Analog | Pyrazole Substituent | Phenoxy Substituent | IC₅₀ (nM) |

|---|---|---|---|

| 1 | 1-methyl | 2-phenoxy | 120 |

| 2 | 3,5-dimethyl | 4-fluorophenoxy | 45 |

- Computational validation : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses and validate SAR trends .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.